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Compound of Interest

2-Bromo-1-(3,4-dimethyl-phenyl)-
Compound Name:
ethanone

Cat. No.: B1274033

An In-depth Technical Guide on 2-Bromo-1-(3,4-
dimethylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure,
conformation, and key chemical properties of 2-Bromo-1-(3,4-dimethylphenyl)ethanone, a
significant intermediate in organic synthesis.

Physicochemical and Structural Data

2-Bromo-1-(3,4-dimethylphenyl)ethanone is an aromatic ketone featuring a bromine substituent
on the alpha-carbon relative to the carbonyl group. Its core structure is based on an
acetophenone moiety with two methyl groups on the phenyl ring.

Table 1: Key Physicochemical Properties
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Property Value Reference

CAS Number 2633-50-3 [1][2]1[3]

Molecular Formula C10H11Bro [1][3]

Molecular Weight 227.10 g/mol [2][3]

Monoisotopic Mass 225.99933 Da [4115]
2-bromo-3',4'-

Synonyms dimethylacetophenone, 3,4- [6]

dimethylphenacyl bromide

| Storage Conditions | Inert atmosphere, 2-8°C or Room Temperature, Sealed in dry |[2][7] |

Molecular Structure and Connectivity

The molecular structure consists of a central carbonyl group linking a 3,4-dimethylphenyl ring to
a bromomethyl group. The IUPAC name for this compound is 2-bromo-1-(3,4-
dimethylphenyl)ethanone. The connectivity of these primary functional groups is a determinant
of its chemical reactivity, particularly its use as an alkylating agent in the synthesis of more
complex molecules.[8]

3,4-Dimethylphenyl Ring C-C Bond > Carb?gzlo(?roup C-C Bond > Brom(zT:?_:?éIr)Group
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Figure 1: Functional group connectivity in 2-Bromo-1-(3,4-dimethylphenyl)ethanone.

Molecular Conformation

While specific crystallographic data for 2-Bromo-1-(3,4-dimethylphenyl)ethanone is not widely
published, the conformation can be inferred from studies on analogous a-bromoacetophenone
derivatives. The key conformational aspect is the dihedral angle between the plane of the
phenyl ring and the carbonyl group (C=0).
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Studies on related 2'-substituted acetophenones suggest a strong preference for an s-trans
conformation.[9] In this arrangement, the bulky bromine atom is positioned away from the
phenyl ring to minimize steric hindrance. The alternative s-cis conformation, where the carbonyl
oxygen and bromine are syn-periplanar, would result in significant steric and electronic
repulsion, making it less stable.[9] The planarity is influenced by a balance between steric
effects from the ortho-substituent (the methyl group at position 3) and the electronic
conjugation between the phenyl ring and the carbonyl group.

Synthesis and Experimental Protocols

This compound is typically synthesized via the a-bromination of the corresponding ketone, 1-
(3,4-dimethylphenyl)ethanone. A common and effective brominating agent for this reaction is N-
Bromosuccinimide (NBS), which allows for selective monobromination at the alpha-position.[10]
While a specific protocol for the title compound is not detailed in the provided results, a general
procedure for the synthesis of a-bromoacetophenones using NBS can be adapted.

Experimental Protocol: General Synthesis of a-Bromoacetophenones

This protocol is based on analogous preparations of similar compounds and represents a
standard laboratory procedure.[10][11]

o Materials:
o Substituted Acetophenone (e.g., 1-(3,4-dimethylphenyl)ethanone) (1.0 eq)
o N-Bromosuccinimide (NBS) (1.0 eq)
o Solvent (e.g., Dichloromethane, PEG-400, or Chloroform)[10][12]
o Reaction vessel (jacketed, if temperature control is needed)
» Procedure:

o The starting acetophenone derivative is dissolved in an appropriate solvent within the
reaction vessel.

o N-Bromosuccinimide (1.0 equivalent) is added to the solution. For reactions that are
exothermic or require specific temperature control, this may be done portion-wise at a
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reduced temperature (e.g., 0-5°C).[13]

o The reaction mixture is stirred at a controlled temperature. Some preparations may utilize
sonication or heating to facilitate the reaction.[10]

o The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the
starting material is consumed.

o Upon completion, the reaction mixture is quenched, typically with water.
o The product is extracted into an organic solvent (e.g., dichloromethane).

o The combined organic layers are washed (e.g., with saturated sodium bicarbonate
solution), dried over an anhydrous salt (e.g., MgSOa), and the solvent is removed under
reduced pressure to yield the crude product.[11]

o Further purification can be achieved through recrystallization or column chromatography.

2. Add NBS 4. Quench & Extract 5. Purify Product

Click to download full resolution via product page

3. Stir & Monitor
(TLC)

1. Dissolve Ketone
in Solvent

Figure 2: General workflow for the synthesis of 2-Bromo-1-(3,4-dimethylphenyl)ethanone.

Spectroscopic Characterization

While specific spectra for this exact compound are not provided in the search results, the
structure can be unequivocally confirmed using standard spectroscopic techniques:

* 'H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the two
protons of the bromomethyl group (-CH2zBr), typically in the range of 4.4 ppm.[10] Singlets for
the two aromatic methyl groups and multiplets for the aromatic protons on the phenyl ring
would also be present.

e 13C NMR: The carbon NMR would show a signal for the brominated carbon (-CH2Br) at
approximately 30-35 ppm and the carbonyl carbon signal around 190 ppm.[10]
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» IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for
the carbonyl (C=0) stretching vibration, typically found in the region of 1680-1700 cm~1.

e Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the elemental
composition, C10H11BrO.[1] The mass spectrum would show a characteristic isotopic pattern
for bromine (°Br and &1Br in an approximate 1:1 ratio).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone molecular
structure and conformation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1274033#2-bromo-1-3-4-dimethyl-phenyl-ethanone-
molecular-structure-and-conformation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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